molecular formula C17H14BrF3N4O6S B15006523 1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B15006523
M. Wt: 539.3 g/mol
InChI Key: PMWVRJJGYBNDHU-UHFFFAOYSA-N
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Description

1-(4-BROMOBENZENESULFONYL)-4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with bromobenzenesulfonyl and dinitro-trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOBENZENESULFONYL)-4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Sulfonylation: Attachment of the sulfonyl group to the benzene ring.

    Piperazine Substitution: Coupling the piperazine ring with the substituted benzene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and

Properties

Molecular Formula

C17H14BrF3N4O6S

Molecular Weight

539.3 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C17H14BrF3N4O6S/c18-12-1-3-13(4-2-12)32(30,31)23-7-5-22(6-8-23)16-14(24(26)27)9-11(17(19,20)21)10-15(16)25(28)29/h1-4,9-10H,5-8H2

InChI Key

PMWVRJJGYBNDHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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